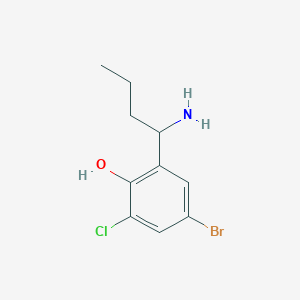

2-(1-Aminobutyl)-4-bromo-6-chlorophenol

Description

Foundational Principles of Substituted Phenols in Organic Chemistry

Phenols are organic compounds featuring a hydroxyl (-OH) group directly bonded to an sp²-hybridized carbon atom of an aromatic ring. sips.org.in This structural arrangement confers properties distinct from aliphatic alcohols. A key characteristic of phenols is their acidity, which is significantly higher than that of alcohols. pharmaguideline.comucalgary.ca Phenol (B47542) has a pKa of approximately 10, whereas alcohols like cyclohexanol (B46403) have a pKa around 16. ucalgary.caucla.edu

The enhanced acidity is due to the stabilization of the conjugate base, the phenoxide ion, through resonance. sips.org.inlibretexts.org Upon deprotonation, the negative charge on the oxygen atom is delocalized into the pi-electron system of the benzene (B151609) ring, spreading the charge over several atoms and thereby stabilizing the ion. libretexts.orguniversalclass.com

The chemical properties of a phenol are profoundly influenced by the nature and position of other substituents on the aromatic ring. These substituents are broadly classified into two categories:

Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO₂) and halogen (-Cl, -Br) groups, pull electron density away from the aromatic ring. By further stabilizing the negative charge of the phenoxide ion, EWGs increase the acidity of the phenol. sips.org.iniitk.ac.infirsthope.co.in

Electron-Donating Groups (EDGs): These groups, including alkyl (-CH₃) and amino (-NH₂) groups, push electron density into the ring. This destabilizes the phenoxide ion by intensifying the negative charge, thus decreasing the phenol's acidity. sips.org.inpharmaguideline.comfirsthope.co.in

The position of the substituent (ortho, meta, or para relative to the hydroxyl group) also plays a critical role, as it affects the extent to which the group can participate in resonance with the phenoxide oxygen. sips.org.inlibretexts.org

| Compound | Substituent | Position | pKa Value | Effect on Acidity (vs. Phenol) |

|---|---|---|---|---|

| Phenol | -H | - | 10.0 | Reference |

| 4-Methylphenol (p-Cresol) | -CH₃ | para | 10.3 | Decreased |

| 4-Aminophenol (B1666318) | -NH₂ | para | 10.5 | Decreased |

| 4-Chlorophenol | -Cl | para | 9.4 | Increased |

| 4-Bromophenol | -Br | para | 9.3 | Increased |

| 4-Nitrophenol | -NO₂ | para | 7.2 | Significantly Increased |

| 2-Nitrophenol | -NO₂ | ortho | 7.2 | Significantly Increased |

Data sourced from multiple chemical education and research references. sips.org.inucla.eduvanderbilt.edu

The Significance of Halogen and Amino Substituents in Phenolic Structures

The specific properties of 2-(1-Aminobutyl)-4-bromo-6-chlorophenol are dictated by the combined influence of its halogen and amino substituents.

Amino Substituents (-NH₂ in the aminobutyl group): The amino group is a powerful electron-donating group due to the ability of the nitrogen's lone pair to participate in resonance with the aromatic ring (+M effect). sips.org.in This effect significantly increases the electron density of the ring, making it highly activated towards electrophilic substitution. This electron-donating nature destabilizes the phenoxide anion, which typically makes aminophenols less acidic than phenol. firsthope.co.in The alkyl chain (butyl group) attached to the amino group also has a weak electron-donating inductive effect.

In a molecule like this compound, these competing effects create a complex electronic environment. The two halogen atoms increase the acidity of the hydroxyl group, while the aminobutyl group decreases it. The net effect on acidity and reactivity depends on the precise balance of these influences.

Positional Isomerism and Stereochemical Considerations within Halogenated Aminophenols

Positional Isomerism: Positional isomers are compounds that share the same molecular formula and functional groups but differ in the location of these groups on the carbon skeleton. almaaqal.edu.iq For a trisubstituted benzene ring, several positional isomers are possible. askfilo.comspectroscopyonline.com For instance, the compound 2-Amino-6-bromo-4-chlorophenol is a positional isomer of the theoretical 4-Amino-2-bromo-6-chlorophenol. The relative positions of the substituents profoundly affect the molecule's properties, including its polarity, boiling point, and chemical reactivity, by altering steric hindrance and the interplay of electronic effects. libretexts.org The specific arrangement in this compound—with the bulky aminobutyl group and a chlorine atom ortho to the hydroxyl group, and a bromine atom para to it—defines its unique steric and electronic profile.

Stereochemical Considerations: Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. wikipedia.org The compound this compound possesses a stereocenter, also known as a chiral center. This is the carbon atom in the butyl chain that is directly attached to both the amino group and the phenolic ring. wikipedia.org A carbon atom is a chiral center when it is bonded to four different groups. utexas.educhemistrytalk.org

In this case, the chiral carbon is bonded to:

A hydrogen atom

An amino group (-NH₂)

A propyl group (-CH₂CH₂CH₃)

The 4-bromo-6-chloro-2-hydroxyphenyl group

Because of this chiral center, the molecule is not superimposable on its mirror image. wikipedia.org It can exist as a pair of stereoisomers called enantiomers, which are often designated as (R) and (S) configurations. wikipedia.orgutexas.edu These two enantiomers have identical physical properties (e.g., melting point, boiling point) but differ in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules. wikipedia.org This distinction is critically important in pharmacology, as different enantiomers of a drug can have vastly different biological activities.

Research Gaps and Future Directions for this compound

A review of the scientific literature indicates that this compound is a known chemical entity, available commercially, but it has not been the subject of extensive published research. sigmaaldrich.com Basic identifying information is available from chemical suppliers, but detailed studies on its synthesis, reactivity, and potential applications are lacking. This represents a significant research gap.

| Property | Value |

|---|---|

| CAS Number | 1824394-59-3 |

| Molecular Formula | C₁₀H₁₃BrClNO |

| Molecular Weight | 278.58 g/mol |

| IUPAC Name | This compound |

| InChI Key | SEXKOAZFGTWXEG-UHFFFAOYSA-N |

Data sourced from commercial supplier information. sigmaaldrich.com

Future research efforts could be directed toward several key areas:

Novel Synthesis and Stereoselective Methods: Developing efficient and scalable synthetic routes to produce this compound. A particularly valuable contribution would be the development of stereoselective methods to isolate or synthesize the individual (R) and (S) enantiomers, allowing for the study of their distinct properties.

Comprehensive Characterization: Performing detailed spectroscopic analysis (NMR, IR, MS) and X-ray crystallography to fully elucidate its molecular structure and confirm the connectivity and stereochemistry. Experimental determination of its pKa would provide crucial insight into the net electronic effect of its substituents.

Reactivity Studies: Investigating the reactivity of the compound's functional groups. For example, the amino group can be acylated or alkylated, and the phenolic hydroxyl group can undergo etherification. chemcess.comresearchgate.net The aromatic ring itself could be subject to further substitution, although it is already heavily substituted.

Biological Screening and Applications: Given that many aminophenol derivatives exhibit biological activity and serve as precursors for pharmaceuticals, this compound is a candidate for biological screening. researchgate.netnih.govnih.gov Studies could explore its potential antimicrobial, antioxidant, or other pharmacologically relevant properties. Its highly functionalized structure also makes it an interesting building block for creating more complex target molecules in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrClNO |

|---|---|

Molecular Weight |

278.57 g/mol |

IUPAC Name |

2-(1-aminobutyl)-4-bromo-6-chlorophenol |

InChI |

InChI=1S/C10H13BrClNO/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,9,14H,2-3,13H2,1H3 |

InChI Key |

SEXKOAZFGTWXEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C(=CC(=C1)Br)Cl)O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies and Mechanistic Pathways for 2 1 Aminobutyl 4 Bromo 6 Chlorophenol

Contemporary Methods for the Synthesis of Halogenated Aminophenols

The construction of the 2-(1-Aminobutyl)-4-bromo-6-chlorophenol molecule necessitates a multi-step approach, carefully orchestrating the introduction of each substituent onto the phenolic core. Key stages involve the selective halogenation of the aromatic ring and the stereocontrolled installation of the aminobutyl side chain.

Regioselective Halogenation Approaches for Phenolic Cores

The phenolic hydroxyl group is a potent ortho-, para-directing activator for electrophilic aromatic substitution, which can make selective mono- or di-halogenation challenging. The synthesis of a 4-bromo-6-chlorophenol intermediate from a simpler phenol (B47542) requires meticulous control of reaction conditions to achieve the desired substitution pattern.

Starting from 2-chlorophenol (B165306), bromination is directed to the positions ortho and para to the hydroxyl group. The para position (C4) is sterically more accessible, and bromination at this position is often favored. Reaction of 2-chlorophenol with bromine in a solvent like carbon tetrachloride can yield 4-bromo-2-chlorophenol. google.com The use of N-halosuccinimides (NCS for chlorination, NBS for bromination) as halogen sources, often in conjunction with a catalyst, provides a milder and more selective alternative to elemental halogens. organic-chemistry.org

Recent advancements have focused on catalyst-controlled regioselectivity. For instance, Lewis basic selenoether catalysts have been shown to be highly efficient in directing the ortho-selective electrophilic chlorination of phenols, achieving ortho/para selectivity ratios of over 20:1. acs.orgacs.org Palladium-catalyzed methods have also emerged for the regioselective chlorination, bromination, and iodination of arene C-H bonds, offering pathways to products that are complementary to those from traditional electrophilic aromatic substitution reactions. organic-chemistry.orgnih.gov The choice of solvent and pH can also profoundly impact selectivity; for example, bromination in aqueous solutions is highly pH-dependent. nih.govchemrxiv.org

Interactive Table 1: Selected Reagents for Regioselective Phenol Halogenation

| Reagent/System | Halogen | Typical Selectivity | Notes |

|---|---|---|---|

| Bromine (Br₂) in CCl₄ | Bromo | Para-selective over ortho | A classic method for brominating phenols. google.com |

| N-Bromosuccinimide (NBS) | Bromo | Dependent on catalyst/conditions | Mild and versatile brominating agent. chemicalbook.com |

| N-Chlorosuccinimide (NCS) + Selenoether Catalyst | Chloro | Highly ortho-selective | Catalyst directs halogenation to the ortho position. acs.org |

| Palladium Catalyst + NCS/NBS | Chloro/Bromo | Directed by existing functional groups | Enables C-H activation for halogenation. nih.gov |

Stereoselective Introduction of the Aminobutyl Moiety

Introducing the chiral 1-aminobutyl group at the C2 position of the 4-bromo-6-chlorophenol core represents a significant synthetic hurdle. A common strategy to achieve this involves two key steps: ortho-acylation followed by stereoselective reductive amination.

Ortho-Acylation: A Friedel-Crafts acylation or a related reaction can install a butyryl group (-C(O)CH₂CH₂CH₃) ortho to the phenolic hydroxyl. The directing effect of the hydroxyl group favors this position.

Stereoselective Reductive Amination: The resulting ketone is then converted to the chiral amine. This transformation can be achieved using various methods, including biocatalysis, which employs enzymes like imine reductases (IREDs) or aminotransferases to achieve high enantioselectivity under mild conditions. nih.gov Alternatively, chemical methods using chiral catalysts or auxiliaries can be employed. For instance, zinc-ProPhenol catalyzed reactions have been developed for the asymmetric synthesis of β-hydroxy-α-amino esters, demonstrating the utility of chiral ligands in controlling stereochemistry in reactions involving amino groups and carbonyls. nih.gov

Enzymatic strategies for phenol coupling and the synthesis of amino-polyols highlight the power of biocatalysis in achieving high regio- and stereoselectivity, which is often difficult to accomplish with traditional synthetic methods. nih.govrsc.org

Functional Group Interconversions and Protecting Group Strategies in Complex Phenol Synthesis

In a multistep synthesis of a molecule with multiple reactive sites like this compound, protecting groups are indispensable tools to ensure chemoselectivity. wikipedia.org Both the phenolic hydroxyl and the amino group are reactive under various conditions and typically require temporary masking.

Phenol Protection: The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) (Bn) or methoxymethyl (MOM) ether) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl (TBDMS)). These groups are stable to a wide range of reagents but can be removed under specific conditions (e.g., hydrogenolysis for Bn, acid for MOM and TBDMS).

Amine Protection: The amino group is commonly protected as a carbamate, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is stable to many reaction conditions but is easily removed with acid (e.g., trifluoroacetic acid), while the Cbz group is cleaved by hydrogenolysis. numberanalytics.comlibretexts.org

The use of orthogonal protecting groups is a key strategy. numberanalytics.com This involves selecting groups for the phenol and amine that can be removed under different, non-interfering conditions. For example, one could protect the phenol as a TBDMS ether and the amine with a Cbz group. The TBDMS group can be removed with a fluoride (B91410) source (like TBAF) without affecting the Cbz group, and the Cbz group can be subsequently removed by hydrogenolysis without affecting the phenol. This allows for the sequential unmasking and reaction of each functional group. numberanalytics.comjocpr.com

Interactive Table 2: Common Protecting Groups for Phenol and Amine Functionalities

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Phenol (Ar-OH) | Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) |

| Phenol (Ar-OH) | tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF) or acid |

| Amine (R-NH₂) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Amine (R-NH₂) | Benzyloxycarbonyl | Cbz | H₂, Pd/C (Hydrogenolysis) |

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of the key synthetic steps allows for the optimization of reaction conditions to maximize yield and selectivity. This includes studying the kinetics of halogenation and the role of catalysts.

Reaction Kinetics and Transition State Analysis in Halogenated Aminophenol Formation

The halogenation of phenols is a classic example of electrophilic aromatic substitution. The reaction kinetics are strongly influenced by the pH of the medium. In aqueous solutions, the phenol exists in equilibrium with its conjugate base, the phenoxide ion. The phenoxide ion is much more nucleophilic and reacts with electrophiles like bromine at a significantly faster rate than the neutral phenol molecule. nih.gov

Studies on the bromination kinetics of various phenolic compounds have determined apparent second-order rate constants, which can be several orders of magnitude higher than those for chlorination. nih.govresearchgate.net For instance, the rate constants for the reaction of bromine with phenol-like compounds are about three orders of magnitude higher than with chlorine. nih.gov The reactivity is also highly dependent on the nature of other substituents on the ring, a relationship that can sometimes be quantified using the Hammett correlation. nih.gov The activation energy for bromination has been shown to increase with pH, indicating a higher energy barrier under less acidic conditions. chemrxiv.org

Interactive Table 3: Kinetic Parameters for Halogenation of Phenols

| Reaction | pH | Second-Order Rate Constant (k₂) | Reference |

|---|---|---|---|

| Bromine with Phenoxide Ions | 7-9 | 7.9 x 10⁶ to 6.5 x 10⁸ M⁻¹s⁻¹ | nih.gov |

| Bromine with Phenolic Compounds | 7 | 10⁴ to 10⁷ M⁻¹s⁻¹ | researchgate.net |

Role of Catalysis in Halogenated Aminophenol Synthesis

Catalysis is pivotal for achieving high regioselectivity in the synthesis of halogenated phenols. Traditional electrophilic halogenation often yields mixtures of isomers, necessitating difficult purification steps. Modern catalytic methods aim to control the position of substitution.

Lewis Base Catalysis: As mentioned, selenoether catalysts can form an intermediate complex with the halogenating agent (e.g., NCS). This complex then delivers the electrophilic halogen specifically to the ortho position of the phenol, which is thought to be directed by a hydrogen-bonding interaction between the phenol's hydroxyl group and the catalyst. acs.orgacs.org

Transition Metal Catalysis: Palladium-catalyzed C-H functionalization offers a different mechanistic pathway. The reaction typically involves a directing group on the substrate that coordinates to the palladium center, bringing the catalyst into proximity with a specific C-H bond. This allows for the selective cleavage of that bond and subsequent halogenation. organic-chemistry.orgnih.gov This approach provides access to halogenation patterns that are not achievable through standard electrophilic substitution.

Photocatalysis: Visible-light-induced methods using photocatalysts are also emerging for selective halogenation. For example, a heterogeneous Cu-MnO catalyst has been used for the regioselective halogenation of aromatic C-H bonds under visible light irradiation. mdpi.com

These catalytic systems not only enhance selectivity but also often allow for milder reaction conditions and broader substrate scope, making them powerful tools for the construction of complex molecules like this compound.

Investigation of Intermediate Species in Complex Reaction Sequences

The synthesis of this compound is a multi-step process where the identification and characterization of intermediate species are crucial for understanding the reaction mechanism and optimizing reaction conditions. While direct spectroscopic studies on the intermediates for this specific synthesis are not widely published, the mechanistic pathways of the core reactions—Friedel-Crafts acylation and reductive amination—are well-established, allowing for a detailed description of the key intermediates.

A primary synthetic route commences with the Friedel-Crafts acylation of 4-bromo-2-chlorophenol. To prevent acylation at the hydroxyl group, it is typically protected with a suitable protecting group (e.g., methyl ether, acetyl). The protected phenol then undergoes acylation with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com

The first key intermediate is the acylium ion . This highly electrophilic species is generated from the reaction between butyryl chloride and the Lewis acid catalyst. sigmaaldrich.com

Reaction Step 1: Formation of the Acylium Ion Intermediate

Butyryl Chloride reacts with Aluminum Chloride to form the resonance-stabilized Acylium Ion and a tetrachloroaluminate complex.

This acylium ion is the active electrophile in the subsequent electrophilic aromatic substitution. The electron-donating nature of the protected hydroxyl group directs the substitution to the ortho position. The attack of the aromatic ring on the acylium ion leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion .

Following the electrophilic substitution, the resulting ketone, 2-butyryl-4-bromo-6-chlorophenol (after deprotection), serves as the precursor for the final amination step. Reductive amination of this ketone with an ammonia (B1221849) source is a common method to introduce the amine functionality. The Leuckart-Wallach reaction, which uses formic acid and an amine (or ammonia), is a classic example. wikipedia.org

The key intermediates in this stage are the hemiaminal and the subsequent iminium ion . The ketone first reacts with ammonia to form a hemiaminal intermediate. This is an equilibrium step and is typically not isolated.

Reaction Step 2: Formation of the Hemiaminal Intermediate

The ketone (Ar = 4-bromo-6-chloro-2-hydroxyphenyl) reacts with ammonia to form a hemiaminal.

The hemiaminal then dehydrates to form an imine, which is subsequently protonated by formic acid to generate a highly reactive iminium ion.

Reaction Step 3: Formation of the Iminium Ion Intermediate

The hemiaminal dehydrates to an imine, which is then protonated to form an iminium ion.

The final step involves the reduction of this iminium ion by a hydride transfer from the formate (B1220265) anion, yielding the target primary amine, this compound. wikipedia.org The loss of carbon dioxide from formic acid drives the reaction to completion. wikipedia.org

Table 1: Key Intermediates in the Synthesis of this compound

| Reaction Stage | Intermediate Species | Role in Synthesis |

| Friedel-Crafts Acylation | Acylium Ion ([CH₃CH₂CH₂C≡O]⁺) | The primary electrophile that attacks the aromatic ring. |

| Friedel-Crafts Acylation | Sigma Complex (Arenium Ion) | Resonance-stabilized carbocation formed during electrophilic aromatic substitution. |

| Reductive Amination | Hemiaminal | Unstable intermediate formed from the addition of ammonia to the ketone. |

| Reductive Amination | Iminium Ion | The electrophilic species that is reduced to form the final amine. |

Convergent and Divergent Synthetic Routes for this compound Analogues

The synthesis of analogues of this compound can be efficiently achieved through both convergent and divergent strategies, allowing for systematic modifications of the core structure.

A divergent synthesis approach would utilize a common intermediate to generate a library of related compounds. In this context, the key intermediate, 2-butyryl-4-bromo-6-chlorophenol , is an ideal starting point for divergence. By modifying the reductive amination step, various analogues can be produced.

For instance, instead of ammonia, different primary or secondary amines can be used in the reductive amination step to yield N-substituted analogues. The Eschweiler-Clarke reaction, for example, could be employed to introduce methyl groups onto the amine if a primary amine is first synthesized. wikipedia.orgorganic-chemistry.org

Table 2: Divergent Synthesis of Analogues from 2-Butyryl-4-bromo-6-chlorophenol

| Reagent | Reaction Type | Resulting Analogue |

| Ammonia (NH₃), Formic Acid | Reductive Amination | This compound |

| Methylamine (CH₃NH₂), NaBH₃CN | Reductive Amination | 2-(1-(Methylamino)butyl)-4-bromo-6-chlorophenol |

| Dimethylamine ((CH₃)₂NH), NaBH(OAc)₃ | Reductive Amination | 2-(1-(Dimethylamino)butyl)-4-bromo-6-chlorophenol |

| Aniline (C₆H₅NH₂), Formic Acid | Reductive Amination | 2-(1-(Phenylamino)butyl)-4-bromo-6-chlorophenol |

A convergent synthesis strategy involves the separate synthesis of key fragments of the molecule, which are then combined in the final steps. This approach is advantageous for creating diversity in the core structure of the molecule. For the synthesis of this compound analogues, a convergent approach could involve the synthesis of various substituted phenols and a common side-chain precursor.

For example, different halogenated or alkylated phenols could be prepared and then subjected to the same acylation and amination sequence. This allows for the modification of the substitution pattern on the aromatic ring.

Table 3: Convergent Synthesis Strategy for Phenolic Analogues

| Starting Phenol | Acylation Reagent | Amination Reagent | Final Analogue |

| 4-Bromo-2-chlorophenol | Butyryl Chloride | Ammonia | This compound |

| 2,4-Dichlorophenol | Butyryl Chloride | Ammonia | 2-(1-Aminobutyl)-4,6-dichlorophenol |

| 4-Bromophenol | Butyryl Chloride | Ammonia | 2-(1-Aminobutyl)-4-bromophenol |

| 4-Bromo-2-methylphenol | Butyryl Chloride | Ammonia | 2-(1-Aminobutyl)-4-bromo-6-methylphenol |

Furthermore, by altering the acylating agent in the Friedel-Crafts step, the length and structure of the side chain can be modified, providing another avenue for creating a diverse range of analogues in a convergent manner.

Sophisticated Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.comnmims.edu

The analysis of one-dimensional ¹H and ¹³C NMR spectra provides foundational information about the number and types of protons and carbons in a molecule. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment of each nucleus. compoundchem.com

In a molecule like 2-(1-Aminobutyl)-4-bromo-6-chlorophenol, the electron-withdrawing effects of the halogen (bromine and chlorine) and hydroxyl substituents, along with the electron-donating nature of the amino group, create a distinct pattern of chemical shifts for the aromatic protons and carbons. nih.gov The protons of the aminobutyl side chain will also exhibit characteristic shifts based on their proximity to the amino group and the aromatic ring. rsc.org

¹H NMR Spectroscopy:

Aromatic Protons: The two remaining protons on the phenolic ring are expected to appear as distinct signals in the aromatic region (typically 6.0-9.0 ppm), with their specific shifts influenced by the surrounding chloro, bromo, hydroxyl, and aminobutyl groups. docbrown.infocambridgeinternational.org

Phenolic and Amine Protons: The hydroxyl (-OH) and amine (-NH₂) protons are exchangeable and may appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. cambridgeinternational.orgresearchgate.netresearchgate.net

Alkyl Protons: The protons of the butyl group will appear in the upfield region of the spectrum. The proton on the carbon directly attached to the nitrogen (the α-proton) will be the most downfield of the alkyl protons due to the deshielding effect of the amino group. The subsequent methylene (B1212753) (CH₂) and terminal methyl (CH₃) protons will have progressively lower chemical shifts.

¹³C NMR Spectroscopy:

Aromatic Carbons: The six carbons of the benzene (B151609) ring will show distinct signals in the downfield region (typically 110-170 ppm). oregonstate.edu The carbon atom bonded to the hydroxyl group (C-OH) is expected at the most downfield position, while carbons bonded to the halogens (C-Br, C-Cl) will also be significantly deshielded.

Alkyl Carbons: The four carbons of the butyl chain will appear in the upfield region (typically 0-60 ppm). cambridgeinternational.org The carbon attached to the amino group will be the most downfield among them.

The following table provides predicted chemical shift ranges for this compound based on typical values for substituted aminophenols.

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C₃-H | 6.5 - 7.5 | 115 - 130 |

| Aromatic CH | C₅-H | 6.5 - 7.5 | 120 - 135 |

| Phenolic OH | O-H | 4.5 - 7.0 (variable) | - |

| Amine NH₂ | N-H₂ | 1.0 - 5.0 (variable) | - |

| Alkyl CH | -CH(NH₂)- | 3.0 - 4.0 | 50 - 65 |

| Alkyl CH₂ | -CH₂-CH₂CH₃ | 1.2 - 1.8 | 25 - 40 |

| Alkyl CH₂ | -CH₂-CH₃ | 1.1 - 1.6 | 15 - 25 |

| Alkyl CH₃ | -CH₃ | 0.8 - 1.2 | 10 - 15 |

| Aromatic C-OH | C₁ | - | 150 - 165 |

| Aromatic C-Alkyl | C₂ | - | 120 - 135 |

| Aromatic C-H | C₃ | - | 115 - 130 |

| Aromatic C-Br | C₄ | - | 110 - 125 |

| Aromatic C-H | C₅ | - | 120 - 135 |

| Aromatic C-Cl | C₆ | - | 125 - 140 |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity. slideshare.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.eduresearchgate.net For this compound, COSY would be instrumental in tracing the connectivity of the entire butyl chain by showing correlations between the CH(NH₂) proton and the adjacent CH₂ protons, and so on, down to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). numberanalytics.comsdsu.edunih.gov It allows for the definitive assignment of each proton signal to its corresponding carbon atom, for example, linking the aromatic proton signals to their specific aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edumdpi.com This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the α-proton of the aminobutyl group and the C2 carbon of the phenol (B47542) ring, confirming the attachment point of the side chain. It would also help in assigning the quaternary (non-protonated) carbons of the aromatic ring.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. nptel.ac.in

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. tandfonline.com Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the functional groups present in a molecule and providing a unique "molecular fingerprint". thermofisher.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. labx.com It is particularly sensitive to polar bonds. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups. dovepress.com

Key expected vibrational bands include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the phenol. researchgate.net

N-H Stretching: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine. nih.gov

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: The phenolic C-O stretch will produce a strong band around 1200 cm⁻¹.

C-N Stretching: The aliphatic C-N stretch is expected in the 1000-1200 cm⁻¹ range.

C-Cl and C-Br Stretching: These vibrations occur in the fingerprint region, typically below 800 cm⁻¹, with C-Cl stretches around 600-800 cm⁻¹ and C-Br stretches at lower wavenumbers (500-600 cm⁻¹).

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. labx.com While FTIR is based on IR absorption, Raman measures the inelastic scattering of monochromatic light (usually from a laser). uliege.be Non-polar bonds and symmetric vibrations often produce strong Raman signals, whereas they may be weak or absent in FTIR spectra. spectroscopyonline.com

For the target compound, Raman spectroscopy would be particularly useful for:

Aromatic Ring Vibrations: The C=C stretching modes of the benzene ring typically give rise to strong Raman signals. uliege.be

C-Cl and C-Br Bonds: Halogen-carbon bonds often produce distinct and identifiable signals in the low-frequency region of the Raman spectrum. acs.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| Amine N-H | Stretching | 3300 - 3500 | Medium | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong | Strong |

| Phenolic C-O | Stretching | 1200 - 1260 | Strong | Weak |

| Aliphatic C-N | Stretching | 1000 - 1200 | Medium | Weak-Medium |

| C-Cl | Stretching | 600 - 800 | Strong | Strong |

| C-Br | Stretching | 500 - 600 | Strong | Strong |

Advanced Mass Spectrometry for Precise Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass of a compound with extremely high precision, allowing for the unambiguous determination of its elemental composition and molecular formula.

For this compound, a key feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of bromine and chlorine. researchgate.net

Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.orglibretexts.org This results in a characteristic M and M+2 peak pattern, where the M+2 peak has about one-third the intensity of the M peak for any fragment containing one chlorine atom.

Bromine Isotopes: Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orglibretexts.org This leads to an M and M+2 peak pattern of almost equal intensity for fragments containing one bromine atom.

When a molecule contains both one chlorine and one bromine atom, as is the case here, the resulting molecular ion region will exhibit a complex cluster of peaks at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of the isotopes. libretexts.orglibretexts.org The expected pattern would be a strong peak at M+2 and a smaller peak at M+4 relative to the molecular ion peak (M).

Beyond determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. Common fragmentation pathways for this molecule would likely include:

Alpha-Cleavage: The bond between the first and second carbon of the butyl group is prone to cleavage, resulting in the loss of a propyl radical and the formation of a stable iminium ion.

Loss of Halogens: Fragmentation involving the loss of a bromine or chlorine radical is also a common pathway for halogenated compounds. researchgate.netjove.com

| Ion | Isotopes | Relative Mass | Predicted Relative Intensity |

|---|---|---|---|

| [M]⁺ | ⁷⁹Br, ³⁵Cl | Base Peak | 100% |

| [M+2]⁺ | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | M + 2 | ~131% |

| [M+4]⁺ | ⁸¹Br, ³⁷Cl | M + 4 | ~32% |

Ultra-High-Resolution Mass Spectrometry (e.g., FT-ICR/MS) for Elemental Composition

Ultra-high-resolution mass spectrometry, particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), stands as a powerful tool for the unambiguous determination of the elemental composition of this compound. nih.govscholaris.ca This technique's capacity for extremely high resolving power and mass accuracy allows for the differentiation of ions with very similar nominal masses. nih.gov For a molecule like this compound, with a molecular formula of C₁₀H₁₃BrClNO, the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern. FT-ICR MS can resolve these isotopic peaks, and the high mass accuracy provides an exact mass measurement that can be used to confirm the elemental formula.

In a hypothetical analysis, the protonated molecule [M+H]⁺ would be observed. The table below illustrates the theoretical exact masses for the most abundant isotopic combinations of the protonated molecule. The exceptional mass accuracy of FT-ICR MS, often in the sub-ppm range, allows for the confident assignment of the elemental formula from the measured mass. nih.gov

Interactive Data Table: Theoretical Isotopic Masses for Protonated this compound ([C₁₀H₁₄BrClNO]⁺)

| Isotope Combination | Theoretical m/z |

| ⁷⁹Br, ³⁵Cl | 278.0000 |

| ⁸¹Br, ³⁵Cl | 279.9979 |

| ⁷⁹Br, ³⁷Cl | 279.9971 |

| ⁸¹Br, ³⁷Cl | 281.9950 |

Note: The data in this table is theoretical and for illustrative purposes. Actual experimental values may vary slightly.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of this compound. This technique involves the isolation of a precursor ion (for instance, the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint of the molecule.

For this compound, the fragmentation would likely proceed through several predictable pathways. Cleavage of the C-C bond alpha to the amino group in the aminobutyl side chain is a common fragmentation pathway for amines, which would result in the loss of a propyl radical. Benzylic cleavage, leading to the formation of a stable ion, is also anticipated. Furthermore, fragmentation of the aromatic ring, including the loss of the halogen atoms, would provide valuable information about the substitution pattern. The fragmentation of hindered phenols can also involve characteristic losses of alkyl groups from the aromatic ring. koreascience.kr

Interactive Data Table: Plausible MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |

| 278.0 | [M+H - C₃H₇]⁺ | Propyl radical | 235.0 |

| 278.0 | [M+H - NH₃]⁺ | Ammonia (B1221849) | 261.0 |

| 278.0 | [M+H - Br]⁺ | Bromine radical | 199.0 |

| 278.0 | [M+H - Cl]⁺ | Chlorine radical | 243.0 |

Note: The fragmentation data presented is hypothetical and based on established fragmentation principles of similar chemical structures. researchgate.netdocbrown.info

Ionization Techniques for Complex Organic Molecules (e.g., ESI, EI)

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound.

Electrospray Ionization (ESI) : As a soft ionization technique, ESI is particularly well-suited for this compound. wikipedia.org It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, which is ideal for accurate molecular weight determination and for selecting the precursor ion in MS/MS experiments. nih.gov Given the presence of a basic amino group, positive-ion mode ESI would be highly effective. The efficiency of ESI can be influenced by the solvent system and instrumental parameters. wikipedia.org

Electron Ionization (EI) : EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. wikipedia.org While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and provides detailed structural information, which can be valuable for library matching and structural confirmation. emory.edu EI is often coupled with gas chromatography for the analysis of volatile compounds.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for assessing its purity.

Liquid Chromatography (LC) with Advanced Detectors

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a primary technique for the analysis of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable approach for its separation. The retention time of the compound can be optimized by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. protocols.io

Advanced detectors enhance the information obtained from an LC separation:

Diode-Array Detector (DAD) : Provides UV-Vis spectra for each peak, aiding in peak identification and purity assessment.

Mass Spectrometry (MS) : Coupling LC with MS (LC-MS) provides both retention time and mass-to-charge ratio, offering high selectivity and sensitivity for the detection and quantification of the target compound and any impurities. nih.govresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the polar nature of the amino and hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. sigmaaldrich.com Therefore, derivatization is necessary to convert it into a more volatile and thermally stable form. jfda-online.comresearchgate.net Common derivatization strategies for aminophenols include silylation or acylation, which cap the active hydrogens on the amine and hydroxyl groups. sigmaaldrich.comoup.com Once derivatized, the compound can be effectively separated by GC and detected with high sensitivity using a mass spectrometer (GC-MS). irjet.net

Enantioselective Chromatography for Chiral Analysis of the Aminobutyl Moiety

The presence of a chiral center at the first carbon of the aminobutyl group means that this compound exists as a pair of enantiomers. Enantioselective chromatography is the method of choice for separating and quantifying these enantiomers. mdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For chiral amines, CSPs based on cyclodextrins, polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), or Pirkle-type phases are often effective. rsc.orgnih.gov The development of an enantioselective method is crucial for controlling the stereochemical purity of the compound.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology is indispensable for elucidating the detailed molecular architecture, conformational features, and the nature of intermolecular interactions that govern the packing of molecules in the solid state. To date, a comprehensive search of crystallographic databases and the scientific literature has not revealed a publicly available crystal structure for the specific compound, this compound.

However, the application of single-crystal X-ray diffraction to this compound would yield invaluable data. A suitable single crystal, grown by techniques such as slow evaporation of a solvent, would be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to determine the electron density distribution within the crystal, from which the atomic positions can be precisely mapped.

The analysis of such data would provide a wealth of structural information, which would be presented in detailed tables.

Expected Crystallographic Data and Molecular Geometry

Should a crystallographic study be performed, the primary outcomes would include the determination of the crystal system, space group, and the dimensions of the unit cell. Key intramolecular details such as the precise bond lengths between all constituent atoms (C-C, C-N, C-O, C-Cl, C-Br) and the bond angles would be accurately determined. Torsion angles would further define the conformation of the aminobutyl side chain relative to the substituted phenol ring.

For illustrative purposes, a hypothetical table of crystallographic data is presented below to show the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₀H₁₃BrClNO |

| Formula Weight | 278.58 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coeff. (mm⁻¹) | Value |

Intermolecular Interactions in the Solid State

A detailed crystallographic analysis would also illuminate the non-covalent interactions that stabilize the crystal lattice. Given the functional groups present in this compound—a hydroxyl group, an amino group, and halogen atoms—a rich network of intermolecular interactions would be anticipated.

These would likely include:

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring could participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile.

The precise nature, geometry, and distances of these interactions would be quantified. For example, the distances and angles of hydrogen bonds (e.g., O-H···N, N-H···O) would be meticulously recorded.

Table 2: Hypothetical Intermolecular Interaction Data

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) |

Computational Chemistry and Theoretical Modeling of 2 1 Aminobutyl 4 Bromo 6 Chlorophenol

Quantum Mechanical (QM) Approaches to Electronic Structure and Geometry Optimization

Quantum mechanical methods are fundamental to computational chemistry, providing a mathematical description of the electronic structure and, consequently, the geometry and reactivity of molecules. For a substituted aminophenol such as 2-(1-Aminobutyl)-4-bromo-6-chlorophenol, both Density Functional Theory (DFT) and ab initio methods are employed to achieve a detailed understanding of its molecular parameters.

Density Functional Theory (DFT) has become a ubiquitous tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction.

For substituted aminophenols, DFT, particularly with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is widely used for geometry optimization. researchgate.netresearchgate.netnih.gov This process determines the lowest energy arrangement of the atoms in the molecule, providing theoretical predictions of bond lengths, bond angles, and dihedral angles. Basis sets such as 6-31G* or the more extensive 6-311++G(d,p) are commonly paired with these functionals to achieve reliable results for phenols and their derivatives. acs.orgresearchgate.nettorvergata.it The geometry optimization process involves finding a true energy minimum on the potential energy surface, which is confirmed by ensuring there are no negative vibrational frequencies. nih.gov

Studies on similar halogenated phenols have shown that DFT calculations can accurately predict small changes in the phenol (B47542) ring's geometry resulting from substituent effects. For instance, the substitution with electron-withdrawing groups like bromine and chlorine is expected to cause a slight shortening of the C-C and C-O bonds in the aromatic ring. acs.orgresearchgate.net

Table 1: Predicted Geometrical Parameters of a Substituted Phenol Ring using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 120.5 |

| C-Br | 1.908 | C-C-Br | 119.8 |

| C-O | 1.362 | C-O-H | 109.1 |

| C-N | 1.465 | C-C-N | 121.3 |

| O-H | 0.963 | H-N-C | 112.0 |

Data is illustrative and based on typical values for halogenated and aminated phenol derivatives.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as "benchmark" quality.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. For halogenated phenols, comparisons between high-level ab initio methods like QCISD(T) and DFT have been performed to validate the accuracy of DFT for thermodynamic and kinetic parameters. nih.gov While DFT provides good agreement with experimental values, higher-level ab initio calculations often yield results with even greater accuracy, particularly for properties like bond dissociation energies. nih.gov For example, studies on phenol itself show that methods like MP2 can accurately predict its structure. researchgate.net The choice between DFT and ab initio often depends on the desired level of accuracy versus the available computational resources, with DFT being the more practical choice for larger molecules. torvergata.it

The conformational landscape of this compound is primarily defined by the rotational freedom of the 1-aminobutyl side chain. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net For the target molecule, the key degrees of freedom are the rotations around the C-C single bonds of the butyl group and the C-N bond.

The relative stability of different conformers is governed by steric hindrance and intramolecular interactions. The staggered conformations around the C-C bonds are energetically favored over eclipsed conformations. researchgate.net The most stable conformer will seek to minimize repulsive interactions between bulky groups. For the aminobutyl side chain, this means orienting the ethyl and amino groups to be anti-periplanar where possible.

DFT calculations are highly effective for exploring this landscape. By systematically rotating the key dihedral angles and performing geometry optimization at each step, a potential energy surface can be mapped. The points on this surface with the lowest energy correspond to the most stable conformers. The energy differences between various conformers (e.g., gauche vs. anti interactions) can be quantified to understand the dynamic behavior of the molecule in solution.

Investigation of Spectroscopic Signatures through Computational Methods

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a detailed structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts with high accuracy, aiding in the assignment of complex spectra. The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. acs.orgrsc.org

The GIAO-DFT method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

δcalc = σref - σiso

Systematic studies have shown that the GIAO method, often with the B3LYP functional, provides excellent linear correlation between calculated and experimental 1H, 13C, and 15N chemical shifts for a wide range of organic molecules, including those with nitrogen atoms. rsc.orgmdpi.com This predictive power is invaluable for confirming the regiochemistry and structure of complex substituted aromatic compounds like this compound.

Table 2: Predicted vs. Experimental 1H and 13C NMR Chemical Shifts (ppm) for a Substituted Aminophenol Analog

| Atom | Predicted 1H (GIAO-DFT) | Experimental 1H | Predicted 13C (GIAO-DFT) | Experimental 13C |

| Ar-H1 | 7.15 | 7.12 | Ar-C1 (C-OH) | 155.4 |

| Ar-H2 | 7.48 | 7.45 | Ar-C2 (C-N) | 142.1 |

| N-H | 5.10 | 5.05 | Ar-C3 | 122.5 |

| CH (α) | 4.25 | 4.21 | Ar-C4 | 129.8 |

| CH2 (β) | 1.80 | 1.77 | CH (α) | 55.3 |

| CH2 (γ) | 1.45 | 1.41 | CH2 (β) | 30.1 |

| CH3 (δ) | 0.95 | 0.92 | CH2 (γ) | 20.5 |

| CH3 (δ) | 14.2 |

Data is illustrative, based on typical results from GIAO-DFT calculations for substituted aminophenols.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. nih.gov

After a geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements, which yields a set of harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

The output of these calculations includes not only the frequencies but also the IR intensities and Raman activities for each vibrational mode. arxiv.org A detailed assignment of each band can be achieved by analyzing the Potential Energy Distribution (PED), which describes the contribution of individual bond stretches, angle bends, and torsions to each normal mode of vibration. acs.orgresearchgate.net This allows for a clear-cut interpretation of the experimental IR and Raman spectra of complex molecules like this compound. Studies on p-chlorophenol and p-bromophenol have demonstrated that DFT calculations at the B3LYP/6-311++G(df,pd) level provide excellent agreement between theoretical and experimental spectra. acs.orgresearchgate.net

Table 3: Selected Calculated Vibrational Frequencies (cm-1) and Assignments for a Halogenated Phenol

| Calculated Frequency (Scaled) | Intensity (km/mol) | Assignment (Based on PED) |

| 3585 | 55.4 | O-H stretch |

| 3070 | 12.1 | Aromatic C-H stretch |

| 2965 | 35.8 | Aliphatic C-H stretch (asymmetric) |

| 2875 | 28.2 | Aliphatic C-H stretch (symmetric) |

| 1590 | 21.5 | Aromatic C=C stretch |

| 1475 | 31.0 | Aromatic C=C stretch |

| 1340 | 45.3 | C-O-H in-plane bend |

| 1250 | 68.9 | C-O stretch |

| 1180 | 15.7 | C-N stretch |

| 755 | 85.1 | C-Cl stretch |

| 680 | 72.4 | C-Br stretch |

Data is illustrative and based on typical vibrational analysis of substituted phenols.

Thermodynamic and Energetic Profiling of Chemical Reactivity

Computational chemistry provides a powerful lens for examining the intrinsic reactivity of molecules like this compound. Through the calculation of thermodynamic and energetic parameters, a detailed profile of its chemical behavior can be established, offering insights that complement experimental studies.

The antioxidant potential and reactivity of phenolic compounds are intrinsically linked to the homolytic bond dissociation enthalpy (BDE) of the phenolic O-H bond. pan.olsztyn.pl A lower BDE value indicates a weaker O-H bond, facilitating hydrogen atom transfer to intercept free radicals. nih.gov For this compound, the BDE is influenced by the electronic effects of its substituents.

Substituents on the phenolic ring significantly modulate the stability of the resulting phenoxyl radical, which in turn affects the O-H BDE. pan.olsztyn.plnih.gov Electron-donating groups (EDGs) generally lower the BDE by stabilizing the electron-deficient phenoxyl radical, while electron-withdrawing groups (EWGs) tend to increase it. mdpi.com In the target molecule, the chloro and bromo groups are EWGs, which would be expected to increase the BDE relative to unsubstituted phenol. However, the 1-aminobutyl group at the ortho position is an electron-donating group, which would counteract this effect and lower the BDE.

Computational methods, particularly density functional theory (DFT) with functionals like B3LYP, have proven reliable for predicting BDEs in substituted phenols, often with deviations from experimental values within 2-3 kcal/mol. pan.olsztyn.placs.org The stability of the phenoxyl radical of this compound is achieved through π-resonance, delocalizing the unpaired electron across the aromatic ring. nih.gov The interplay between the inductive effects of the halogens and the resonance-donating effect of the amino group determines the final radical stability and BDE.

Below is a table of representative O-H BDE values for related compounds, calculated using DFT methods, to contextualize the expected BDE for the target molecule.

| Compound | Substituent Effects | Calculated O-H BDE (kcal/mol) | Reference |

|---|---|---|---|

| Phenol | Unsubstituted (Reference) | 86.5 - 88.0 | pan.olsztyn.plnih.gov |

| 4-Chlorophenol | Electron-Withdrawing (para) | ~88.5 | mdpi.com |

| 4-Bromophenol | Electron-Withdrawing (para) | ~88.3 | researchgate.net |

| 4-Aminophenol (B1666318) | Electron-Donating (para) | ~77.9 | mdpi.com |

| This compound | Mixed (EDG ortho, EWG ortho/para) | Predicted: 80 - 84 | Theoretical Estimate |

Predicted value is a theoretical estimate based on substituent effects reported in the literature.

Theoretical modeling is instrumental in elucidating the mechanisms and energetics of synthetic routes to complex molecules. For this compound, a plausible synthesis could involve sequential electrophilic halogenation of a substituted phenol followed by alkylation. Computational methods can map the potential energy surface for these reactions, identifying transition states and calculating activation barriers (Ea) and reaction enthalpies (ΔHrxn). acs.org

For instance, the halogenation steps (bromination and chlorination) and the subsequent introduction of the 1-aminobutyl group can be modeled. DFT calculations can determine the relative energies of intermediates and transition states, revealing the most favorable reaction pathway. nih.gov This analysis helps in understanding regioselectivity and optimizing reaction conditions by identifying the rate-limiting steps. For example, modeling the reaction between a benzyne intermediate and a phenol can elucidate whether the reaction proceeds via a concerted phenol-ene mechanism or another pathway by comparing the activation energies of the respective transition states. nih.gov

| Synthetic Step (Hypothetical) | Reaction Type | Key Computational Parameter | Theoretical Significance |

|---|---|---|---|

| Chlorination of 4-bromophenol | Electrophilic Aromatic Substitution | Activation Energy (Ea) for ortho-attack | Determines reaction rate and feasibility. |

| Introduction of aminobutyl group | Nucleophilic Substitution / Reductive Amination | Reaction Enthalpy (ΔHrxn) | Indicates thermodynamic favorability (exothermic/endothermic). |

| Isomer Separation | - | Relative Ground State Energies | Predicts the most stable product isomer. |

The acid-base properties of this compound, particularly the pKa of the phenolic hydroxyl group and the basicity of the amino group, can be effectively studied using theoretical frameworks. youtube.com Proton transfer is a fundamental reaction, and computational models can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent continuum model. masterorganicchemistry.comdtu.dk

The acidity of the phenolic proton is enhanced by the presence of the electron-withdrawing bromine and chlorine atoms, which stabilize the resulting phenoxide anion through inductive effects. Conversely, the aminobutyl group is basic and can exist in a protonated state (ammonium ion), which would further increase the acidity of the phenolic proton through a strong field effect. These competing factors can be quantified through computation. The equilibrium between the neutral, zwitterionic, protonated, and deprotonated forms of the molecule in solution is critical to its behavior. Models for proton-coupled electron transfer (PCET) are also relevant, as the oxidation of the phenol is intimately linked to its deprotonation state. dtu.dknih.gov

| Compound | Key Substituents | Experimental pKa | Predicted Effect on Acidity |

|---|---|---|---|

| Phenol | - | 9.95 | Reference |

| 4-Chlorophenol | -Cl (EWG) | 9.38 | Increased Acidity |

| 4-Bromophenol | -Br (EWG) | 9.34 | Increased Acidity |

| This compound | -Cl, -Br (EWG); -R-NH2 (Basic) | Not Available | Significantly Increased Acidity (Predicted pKa < 9) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide insight into static electronic properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. nih.gov MD simulations model the atomistic movements of the molecule and its surrounding solvent, providing crucial information on conformational flexibility, solvation, and intermolecular interactions. researchgate.net

For this compound, MD simulations can explore the conformational landscape of the flexible 1-aminobutyl side chain, identifying preferred rotamers and the energy barriers between them. This is vital for understanding how the molecule might interact with biological targets. Furthermore, simulations in an explicit solvent like water can reveal the structure of the solvation shell. mdpi.com Key analyses would include the calculation of Radial Distribution Functions (RDFs) to characterize the probability of finding water molecules around the phenolic hydroxyl group, the amino group, and the halogen atoms. The Solvent Accessible Surface Area (SASA) can also be calculated to quantify the molecule's exposure to the solvent. mdpi.com These simulations are essential for bridging the gap between the molecule's structure and its macroscopic properties in a condensed phase.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a powerful computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. tandfonline.com For halogenated phenols, QSPR models have been successfully developed to predict properties like toxicity, partition coefficients (logP), and aqueous solubility. tandfonline.comresearchgate.net

To develop a QSPR model applicable to this compound, a dataset of structurally similar compounds with known experimental properties would be assembled. For each molecule, a set of numerical parameters, or molecular descriptors, is calculated. nih.gov These descriptors can encode topological, geometric, electronic, or physicochemical features. Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model correlating the descriptors with the property of interest. researchgate.net

Such a model could predict key properties for this compound, providing valuable data where experimental measurements are unavailable.

| Descriptor Type | Example Descriptor | Predicted Property | Relevance |

|---|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Reactivity, Ionization Potential | Indicates susceptibility to oxidation. researchgate.net |

| Thermodynamic | Octanol-Water Partition Coefficient (logP) | Bioaccumulation, Membrane Permeability | Crucial for predicting biological activity. nih.gov |

| Topological | Wiener Index | Boiling Point, Viscosity | Relates molecular branching to physical properties. |

| Quantum Chemical | Dipole Moment | Solubility, Polarity | Governs intermolecular interactions. researchgate.net |

Mechanistic Principles Governing the Reactivity of 2 1 Aminobutyl 4 Bromo 6 Chlorophenol and Its Analogues

Elucidation of Electron Transfer and Radical Pathways in Halogenated Phenols

Halogenated phenols can participate in electron transfer reactions, leading to the formation of radical species. rsc.org The initiation of these pathways can be achieved through chemical or electrochemical oxidation, or via photochemical processes. researchgate.netacs.org In the context of 2-(1-Aminobutyl)-4-bromo-6-chlorophenol, the electron-rich phenolic ring, further activated by the hydroxyl and amino groups, is susceptible to one-electron oxidation. This process generates a phenoxyl radical, a highly reactive intermediate that can undergo various subsequent reactions, including dimerization, polymerization, or reaction with other radical species.

The formation of such radicals is a key step in many oxidative processes. For instance, the oxidation of p-aminophenol has been shown to proceed through a p-aminophenoxy free radical intermediate. nih.govresearchgate.net The stability and subsequent reactivity of the phenoxyl radical derived from this compound would be influenced by the electronic effects of the bromo and chloro substituents. These halogen atoms, being electron-withdrawing, can influence the electron density distribution on the aromatic ring and thereby affect the stability of the radical intermediate.

Visible light-induced electron transfer has emerged as a powerful tool in synthetic chemistry for promoting free radical transformations. researchgate.netacs.org Such photoredox catalysis can generate radical intermediates under mild conditions, which can then participate in a variety of bond-forming reactions. researchgate.netacs.org

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is subject to both nucleophilic and electrophilic aromatic substitution reactions, with the outcome being highly dependent on the reaction conditions and the nature of the attacking species.

Nucleophilic Aromatic Substitution (SNA r):

Generally, aromatic rings are electron-rich and thus resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring susceptible to nucleophilic aromatic substitution. wikipedia.orglibretexts.org In the case of this compound, the bromo and chloro substituents are electron-withdrawing, which can facilitate the attack of nucleophiles. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed.

The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being the best leaving group followed by chloride, bromide, and iodide. masterorganicchemistry.com This is contrary to the trend observed in SN2 reactions and is attributed to the fact that the rate-determining step is the nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS):

The hydroxyl and aminobutyl groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution. numberanalytics.com The lone pair of electrons on the oxygen and nitrogen atoms can be delocalized into the aromatic ring, increasing its nucleophilicity and directing incoming electrophiles to the positions ortho and para to these groups. In this compound, the positions available for electrophilic attack are limited due to the existing substituents. However, reactions such as nitration, halogenation, and alkylation could potentially occur at the remaining unsubstituted carbon atom on the ring, subject to steric hindrance from the bulky aminobutyl group. numberanalytics.com

| Reaction Type | Key Features | Relevant Substituent Effects |

| Nucleophilic Aromatic Substitution (SNAr) | Requires electron-withdrawing groups; proceeds via a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com | Bromo and Chloro groups activate the ring for nucleophilic attack. |

| Electrophilic Aromatic Substitution (EAS) | Favored by electron-donating groups; proceeds via a carbocation intermediate (arenium ion). numberanalytics.com | Hydroxyl and Aminobutyl groups activate the ring and direct electrophiles to ortho and para positions. |

Oxidative Transformations and Redox Chemistry of Aminophenol Systems

Aminophenol systems, such as this compound, are readily susceptible to oxidation. The oxidation process can be complex, involving the formation of various intermediates and final products. nih.gov The initial step in the oxidation of aminophenols is often the formation of a phenoxyl radical or a quinoneimine. nih.govresearchgate.netnih.gov

The oxidation of p-aminophenol, for example, can be catalyzed by enzymes like horseradish peroxidase, leading to the formation of a p-aminophenoxy free radical. nih.govresearchgate.net This radical can then undergo further reactions to form polymeric products. nih.govresearchgate.net Similarly, the oxidation of 2-aminophenol (B121084) can be catalyzed by copper(II) complexes, mimicking the function of phenoxazinone synthase. rsc.org

In the case of this compound, the presence of both an amino and a hydroxyl group makes it particularly prone to oxidation. The redox potential of the molecule will be influenced by the electronic effects of the halogen substituents. The oxidation can lead to the formation of quinoneimines, which are highly reactive species that can undergo polymerization or other subsequent reactions. The degradation of 4-aminophenol (B1666318) through oxidation with hydrogen peroxide has been shown to proceed through the formation of benzoquinone and ammonia (B1221849), followed by further degradation to organic acids and eventually carbon dioxide and water. researchgate.net

Regioselectivity and Stereoselectivity in Chemical Reactions Involving the Compound

The regioselectivity of reactions involving this compound is largely governed by the directing effects of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution: The powerful ortho-, para-directing hydroxyl and amino groups will dictate the position of incoming electrophiles. Given the existing substitution pattern, any further electrophilic substitution would likely occur at the carbon atom ortho to the hydroxyl group and meta to the chloro group, although steric hindrance from the aminobutyl group could be a significant factor.

Nucleophilic Aromatic Substitution: The positions of the bromo and chloro leaving groups determine the sites of nucleophilic attack. The relative reactivity of these two halogens as leaving groups will influence which one is preferentially substituted.

Stereoselectivity becomes a critical consideration due to the chiral center in the 1-aminobutyl group. Reactions that involve this chiral center have the potential to proceed with stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer over another. The stereochemical outcome will depend on the reaction mechanism and the steric environment around the chiral center.

Influence of Halogen and Aminobutyl Substituents on Reaction Rates and Selectivity

The substituents on the aromatic ring of this compound have a profound impact on its reactivity.

Halogen Substituents (Bromo and Chloro):

Inductive Effect: Both bromine and chlorine are more electronegative than carbon and exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Resonance Effect: Halogens have lone pairs of electrons that can be donated to the aromatic ring through resonance (+R). This effect is generally weaker than the inductive effect for halogens and opposes the deactivating nature of the inductive effect in electrophilic substitution.

Leaving Group Ability: In nucleophilic aromatic substitution, the nature of the halogen affects its ability to act as a leaving group. The carbon-halogen bond strength and the stability of the resulting halide ion play a role.

Aminobutyl Substituent:

Activating Group: The amino group is a strong activating group for electrophilic aromatic substitution due to the resonance donation of its lone pair of electrons into the ring.

Steric Hindrance: The bulky butyl group attached to the amino nitrogen can sterically hinder the approach of reagents to the adjacent positions on the aromatic ring, thereby influencing the regioselectivity of reactions.

Chirality: The chiral center in the 1-aminobutyl group can introduce an element of stereoselectivity in reactions involving this part of the molecule.

| Substituent | Electronic Effect | Impact on Reactivity |

| Bromo, Chloro | -I (strong), +R (weak) | Deactivates ring for EAS, Activates ring for SNAr |

| Hydroxyl | -I (weak), +R (strong) | Activates ring for EAS, ortho-, para-directing |

| Aminobutyl | -I (weak), +R (strong) | Strongly activates ring for EAS, ortho-, para-directing; provides steric hindrance |

Pre Clinical Research on Molecular Mechanisms of Action for Halogenated Aminophenol Derivatives

Investigation of Molecular Targets and Signaling Pathways

Pre-clinical research aims to uncover the specific biomolecules with which a compound interacts to elicit a biological response. For halogenated aminophenol derivatives, this involves a multi-pronged approach encompassing enzyme assays, receptor binding studies, and broader cellular pathway analysis.

The biological activity of aminophenol derivatives often stems from their ability to interact with specific enzymes and cellular receptors. Phenolic compounds are known to act as enzyme inhibitors. nih.gov In vitro experiments have demonstrated that various simple phenolic compounds can adversely affect the activity of enzymes such as α-amylase, trypsin, and lysozyme. nih.gov This inhibition can result from the covalent attachment of the phenolic compound to reactive nucleophilic sites on the enzyme, such as free amino and thiol groups. nih.gov For instance, para-aminophenol (a structural component of many active drugs) is thought to act primarily in the central nervous system by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. medex.com.bd

While specific receptor targets for 2-(1-Aminobutyl)-4-bromo-6-chlorophenol have not been identified, studies on related aromatic amines suggest a wide range of potential interactions. Aromatic and cationic biogenic amines are known to engage with a variety of tissue-specific cellular receptors and signaling pathways. mdpi.com The aminophenol scaffold is a key component in compounds designed for various therapeutic purposes, including anticancer agents, which implies interaction with targets crucial for cell growth and proliferation. nih.govkajay-remedies.com For example, certain aminophenol derivatives exhibit anticancer activity by inducing apoptosis, a programmed cell death pathway, suggesting interaction with proteins that regulate this process. nih.gov The specific binding affinity and mode of interaction would be highly dependent on the complete structure of the molecule, including the nature and position of its halogen and alkyl substituents.

To understand the interaction between a small molecule like this compound and its protein targets, a suite of biophysical methods can be employed. rsc.org These techniques provide detailed information on binding affinity, thermodynamics, and the structural basis of the interaction. nih.govpurdue.edu

Commonly used biophysical methods include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy). purdue.edu

Surface Plasmon Resonance (SPR): SPR is a label-free method for monitoring binding events in real-time. It provides kinetic data, including association and dissociation rate constants, which are valuable for understanding the dynamics of the protein-ligand interaction. purdue.edu